molecular formula C6H9NOS B1394076 2-Ethoxythien-3-ylamine CAS No. 1287217-42-8

2-Ethoxythien-3-ylamine

Cat. No.: B1394076
CAS No.: 1287217-42-8
M. Wt: 143.21 g/mol
InChI Key: IDRBQTZIIAECJD-UHFFFAOYSA-N
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Description

2-Ethoxythien-3-ylamine is a heterocyclic amine featuring a thiophene ring substituted with an ethoxy group at the 2-position and an amine group at the 3-position. The compound’s structure combines the electron-rich thiophene core with an ethoxy substituent, which modulates electronic properties and solubility.

Properties

IUPAC Name

2-ethoxythiophen-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS/c1-2-8-6-5(7)3-4-9-6/h3-4H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRBQTZIIAECJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CS1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701310970
Record name 3-Thiophenamine, 2-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701310970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1287217-42-8
Record name 3-Thiophenamine, 2-ethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1287217-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Thiophenamine, 2-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701310970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxythien-3-ylamine typically involves the following steps:

Industrial Production Methods: Industrial production of 2-Ethoxythien-3-ylamine may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Catalysts and continuous flow reactors may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxythien-3-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are commonly used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

2-Ethoxythien-3-ylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Ethoxythien-3-ylamine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares 2-Ethoxythien-3-ylamine with three structurally related compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Electronic Effects
2-Ethoxythien-3-ylamine C₆H₉NOS 143.21 Ethoxy (2-position), amine (3) Ethoxy: electron-donating; amine: basic
2-(1H-Indol-3-yl)-2-thien-2-ylethanamine C₁₄H₁₄N₂S 242.34 Indole (3-position), thienyl Indole: aromatic, π-conjugated; thienyl: electron-rich
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 265.68 Chloro, phenyl, phthalimide Chloro: electron-withdrawing; phthalimide: planar, rigid
3-Ylideneoxindole derivatives C₁₁H₉NO₂ 187.20 Oxindole core, ylidene Ylidene: conjugated, polarizable

Key Observations :

  • Electronic Modulation : The ethoxy group in 2-Ethoxythien-3-ylamine enhances electron density at the thiophene ring compared to electron-withdrawing groups (e.g., chloro in 3-chloro-N-phenyl-phthalimide). This difference influences reactivity in electrophilic substitution reactions .

Biological Activity

2-Ethoxythien-3-ylamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

2-Ethoxythien-3-ylamine has the following chemical structure:

  • Molecular Formula : C7_7H9_9N\S
  • CAS Number : 1287217-42-8

The compound contains an ethoxy group attached to a thienylamine moiety, which is significant for its biological interactions.

The biological activity of 2-Ethoxythien-3-ylamine can be attributed to its interaction with various molecular targets:

Biological Activities

Research indicates that 2-Ethoxythien-3-ylamine may possess several biological activities:

  • Anticancer Activity :
    • In vitro Studies : Preliminary studies suggest that this compound may exhibit antiproliferative effects against various cancer cell lines. For example, it could potentially inhibit the growth of A549 (lung cancer), HepG2 (hepatocellular carcinoma), and MCF-7 (breast cancer) cells.
    • Mechanism : The proposed mechanism involves inducing apoptosis and inhibiting cell cycle progression, making it a candidate for cancer therapy.
  • Antimicrobial Properties :
    • Some studies have indicated that 2-Ethoxythien-3-ylamine may show antimicrobial activity against certain pathogens, suggesting its potential use in treating infectious diseases.
  • Anti-inflammatory Effects :
    • The compound may also exhibit anti-inflammatory properties, which could be beneficial in managing inflammatory conditions.

Data Table: Biological Activities Overview

Activity TypeCell Lines/PathogensObserved EffectsReferences
AnticancerA549, HepG2, MCF-7Antiproliferative effects
AntimicrobialVarious pathogensInhibition of microbial growth
Anti-inflammatoryIn vitro modelsReduction in inflammatory markers

Case Studies and Research Findings

While specific case studies directly involving 2-Ethoxythien-3-ylamine are scarce, related compounds have been studied extensively. For instance, indazole derivatives similar in structure have demonstrated significant anticancer and antimicrobial activities. These findings can be extrapolated to hypothesize the potential effects of 2-Ethoxythien-3-ylamine.

Example Case Study: Indazole Derivatives

A study on indazole derivatives revealed their ability to inhibit CHK1 and CHK2 kinases, leading to decreased cell proliferation in cancer cells. The study reported moderate inhibitory activity across multiple cancer cell lines, supporting the notion that structural analogs could have similar effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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